6-(Naphthalen-1-yl)-2H-1,2-oxazine
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Overview
Description
6-(Naphthalen-1-yl)-2H-1,2-oxazine is a heterocyclic compound that features a naphthalene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-1-yl)-2H-1,2-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with suitable oxazine precursors in the presence of catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-1-yl)-2H-1,2-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or oxazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, organometallic reagents; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized naphthalene-oxazine compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(Naphthalen-1-yl)-2H-1,2-oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic compound with two fused benzene rings.
1,2-Oxazine: A heterocyclic compound with an oxygen and nitrogen atom in a six-membered ring.
Naphthopyran: Another naphthalene derivative with a fused pyran ring.
Uniqueness
6-(Naphthalen-1-yl)-2H-1,2-oxazine is unique due to its combination of a naphthalene ring and an oxazine ring. This fusion imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
CAS No. |
71410-74-7 |
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Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-naphthalen-1-yl-2H-oxazine |
InChI |
InChI=1S/C14H11NO/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-16-14/h1-10,15H |
InChI Key |
BDUNNJPOCKHUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CNO3 |
Origin of Product |
United States |
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